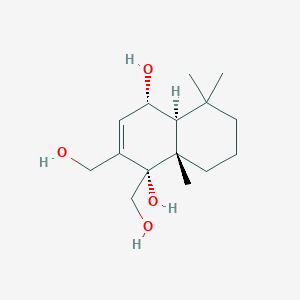

12-Hydroxyalbrassitriol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

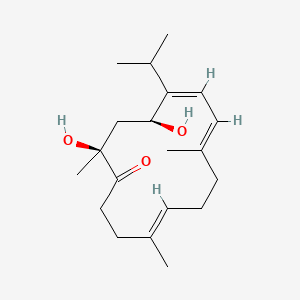

12-Hydroxyalbrassitriol: is a drimane sesquiterpenoid that can be isolated from the fungus Penicillium species . It is a naturally occurring compound with a molecular formula of C15H26O4 and a molecular weight of 270.36 g/mol . This compound is part of a larger class of sesquiterpenoids, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 12-Hydroxyalbrassitriol can be synthesized through the cultivation of Penicillium species under controlled laboratory conditions . The fungus is grown in a suitable medium, and the compound is extracted and purified using chromatographic techniques . The specific conditions for the synthesis, including temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using Penicillium species . The fermentation is carried out in bioreactors, where the growth conditions are carefully monitored and controlled to ensure consistent production of the compound . After fermentation, the compound is extracted and purified using industrial-scale chromatographic methods .

Chemical Reactions Analysis

Types of Reactions: 12-Hydroxyalbrassitriol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Substitution: Various nucleophiles can be used in substitution reactions to introduce different functional groups into the molecule.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Chemistry: 12-Hydroxyalbrassitriol is used as a starting material for the synthesis of various bioactive compounds . Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties . It has shown moderate activity against acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine .

Medicine: The compound’s potential therapeutic applications include its use as a lead compound for the development of new drugs targeting neurodegenerative diseases . Its ability to inhibit acetylcholinesterase makes it a candidate for the treatment of conditions like Alzheimer’s disease .

Industry: In the industrial sector, this compound is used in the production of various fine chemicals and pharmaceuticals . Its unique chemical properties make it a valuable component in the formulation of specialty products .

Mechanism of Action

12-Hydroxyalbrassitriol exerts its effects by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine . By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can help improve cognitive function and memory . This mechanism of action is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease, where acetylcholine levels are typically reduced .

Comparison with Similar Compounds

2-Hydroxyalbrassitriol: Another sesquiterpenoid isolated from the same fungal species.

Asperflavinoids: A group of drimane-type sesquiterpenes with similar structures and biological activities.

Ustusols: Drimane sesquiterpenoids isolated from various fungal species.

Uniqueness: 12-Hydroxyalbrassitriol is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities . Compared to other similar compounds, it has shown moderate inhibitory activity against acetylcholinesterase, making it a promising candidate for further research and development .

Properties

Molecular Formula |

C15H26O4 |

|---|---|

Molecular Weight |

270.36 g/mol |

IUPAC Name |

(1S,4S,4aS,8aS)-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalene-1,4-diol |

InChI |

InChI=1S/C15H26O4/c1-13(2)5-4-6-14(3)12(13)11(18)7-10(8-16)15(14,19)9-17/h7,11-12,16-19H,4-6,8-9H2,1-3H3/t11-,12-,14-,15+/m0/s1 |

InChI Key |

HUZKUSWQRONLOJ-NZBPQXDJSA-N |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1[C@H](C=C([C@@]2(CO)O)CO)O)(C)C |

Canonical SMILES |

CC1(CCCC2(C1C(C=C(C2(CO)O)CO)O)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,9S,13R,16S)-N-[(2R)-1-[[(2S,3S)-1-[[(2S)-3-[4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxyphenyl]-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(2Z,9S,12S,15S,18S,19S)-12-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-15,19-dimethyl-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclononadec-2-en-18-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-9-(dimethylamino)-3-methyl-6-methylidene-2,5,8,15-tetraoxo-11-thia-1,4,7,14-tetrazabicyclo[14.3.0]nonadecane-13-carboxamide](/img/structure/B12372568.png)

![[(2R,4S,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate](/img/structure/B12372595.png)

![4-[(4-Chlorophenyl)methyl]-5,6,7,8-tetradeuterio-2-(1-methylazepan-4-yl)phthalazin-1-one;hydrochloride](/img/structure/B12372607.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-6-(2,5-dinitroanilino)hexanoic acid](/img/structure/B12372629.png)

![4-[4-[bis(fluoranyl)methoxy]phenyl]-3-cyclopropyl-6-(2-methylindazol-5-yl)-2~{H}-pyrazolo[4,3-b]pyridin-5-one](/img/structure/B12372632.png)

![8-bromo-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]quinoline-2-carboxamide](/img/structure/B12372641.png)